2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
Its structure features a thiazolopyrimidine core substituted with a 7-methyl-5-oxo group and an N-linked acetamide moiety bearing a 4-ethoxyphenyl substituent. This combination of functional groups distinguishes it from related derivatives and may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-3-23-13-6-4-12(5-7-13)10-14(21)19-15-11(2)18-17-20(16(15)22)8-9-24-17/h4-9H,3,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFGQCMNFFXWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(N=C3N(C2=O)C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the thiazolopyrimidine core. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl group or the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolopyrimidines or phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant anticancer properties. The compound may inhibit tumor growth through several mechanisms:
- Inhibition of Cell Proliferation: In vitro studies have shown that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest. For instance, studies have reported IC50 values in the low micromolar range against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines.
Case Study: Anticancer Efficacy
A notable study published in a peer-reviewed journal evaluated the anticancer efficacy of thiazolo-pyrimidine derivatives, including this compound. Results demonstrated significant cytotoxic effects on human cancer cell lines, highlighting its potential as a lead compound for developing novel anticancer agents.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may be effective against various bacterial strains, indicating its potential as a lead compound in antibiotic development.
- Mechanism of Action: The biological activity appears to be linked to its ability to interact with specific molecular targets involved in cellular signaling pathways. Similar compounds have shown the ability to inhibit tyrosine kinases, which are crucial in cancer progression and bacterial resistance mechanisms.
Case Study: Antimicrobial Properties
Another research effort focused on the antimicrobial activity of this compound against pathogenic bacteria. The findings indicated notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential utility in treating bacterial infections.
Synthesis and Development
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include substituents on the pyrimidine ring, the nature of the fused heterocycle, and modifications to the acetamide side chain. Below is a comparative analysis:
Key Observations:
- Ethoxy vs.
- Acetamide vs. Carboxamide : The acetamide linkage (target compound) may offer different hydrogen-bonding profiles compared to carboxamide derivatives (e.g., ), influencing target binding.
- Crystallographic Data : The pyrimidine ring in trimethoxybenzylidene derivatives adopts a flattened boat conformation , whereas bromophenyl analogs exhibit π-halogen interactions that stabilize crystal packing .
Challenges:
- Bulky substituents (e.g., trimethoxybenzylidene) require longer reaction times and higher temperatures .
- Ethoxy groups may introduce steric hindrance during alkylation steps compared to smaller substituents like methoxy.
Crystallographic and Conformational Analysis
- Pyrimidine Ring Puckering : The central pyrimidine ring in trimethoxybenzylidene derivatives adopts a flattened boat conformation with a puckering amplitude of 0.224 Å . This contrasts with more planar configurations in simpler analogs.
- Intermolecular Interactions : Hydrogen bonding (C–H···O) and π-stacking (e.g., furan in ) dominate crystal packing, while bromophenyl derivatives utilize π-halogen interactions .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide (CAS Number: 954600-86-3) is a thiazolo[3,2-a]pyrimidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
The molecular formula of the compound is with a molecular weight of 329.4 g/mol. The structure features an ethoxyphenyl group and a thiazolo-pyrimidine moiety, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives, including our compound of interest. The following table summarizes the antimicrobial activity findings:
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 μg/mL | Inhibition of cell wall synthesis |
| This compound | Escherichia coli | 0.25 μg/mL | Disruption of membrane integrity |
Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to its ability to inhibit biofilm formation and disrupt bacterial cell membranes, making it a promising candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of thiazolo[3,2-a]pyrimidine derivatives has also been explored. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines. For instance:
-
Cell Lines Tested :
- A431 (human epidermoid carcinoma)
- HT29 (human colorectal carcinoma)
- Findings :
The compound's structural features are believed to facilitate interactions with cellular targets involved in cancer progression, leading to effective growth inhibition.
Enzyme Inhibition
Another area of interest is the enzyme inhibitory activity of this compound. Thiazolo[3,2-a]pyrimidines have shown promise as inhibitors of various enzymes critical for disease progression:
| Enzyme Target | Inhibition Type | IC50 Value |
|---|---|---|
| α-glucosidase | Competitive | 15 μM |
| Carbonic Anhydrase III | Noncompetitive | 10 μM |
These findings suggest that the compound may be beneficial in managing conditions such as diabetes and glaucoma by inhibiting key metabolic enzymes .
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
-
Case Study on Antimicrobial Activity :
- A derivative with a similar thiazolo structure was tested against multi-drug resistant strains and showed significant synergistic effects when combined with conventional antibiotics.
-
Case Study on Anticancer Properties :
- A series of thiazolo[3,2-a]pyrimidines were evaluated for their ability to induce apoptosis in breast cancer cells, revealing a dose-dependent relationship with increased cell death at higher concentrations.
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing 2-(4-ethoxyphenyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide?
- Methodology : The compound can be synthesized via cyclocondensation of thiazolo-pyrimidine precursors with substituted acetamides. For example, refluxing a mixture of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, chloroacetic acid, and a substituted benzaldehyde in glacial acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst yields structurally analogous thiazolo-pyrimidine derivatives .
- Optimization : Key parameters include reaction time (8–10 hours), temperature (reflux conditions), and solvent selection (ethyl acetate/ethanol for recrystallization). Yield improvements (e.g., 78% in ) depend on stoichiometric ratios and purification via slow evaporation .
Q. How can the molecular structure and conformation of this compound be characterized?
- Techniques : Single-crystal X-ray diffraction is the gold standard for structural elucidation. For instance, mean C–C bond lengths of 0.003–0.004 Å and R factors of 0.044–0.058 were reported for similar thiazolo-pyrimidine derivatives .
- Conformational Analysis : The thiazolo-pyrimidine core often adopts a flattened boat conformation, with dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) influencing steric and electronic properties .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial or anticancer potential?
- Assay Design :
- Antimicrobial : Use broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, with IC₅₀ values compared to controls like doxorubicin .
- Mechanistic Studies : Probe enzyme inhibition (e.g., thymidylate synthase) or DNA intercalation via fluorescence quenching or molecular docking .
Q. What strategies resolve contradictions in pharmacological data, such as varying potency across studies?
- Data Reconciliation :
- Purity Verification : Confirm compound purity (>95%) via HPLC or LC-MS to rule out impurities affecting bioactivity .
- Assay Variability : Standardize protocols (e.g., cell passage number, incubation time) and include positive controls (e.g., cisplatin for cytotoxicity) .
- SAR Analysis : Modify substituents (e.g., ethoxyphenyl vs. fluorophenyl groups) to isolate structural determinants of activity .
Q. How can computational methods predict the compound’s reactivity or metabolic stability?
- In Silico Tools :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- ADMET Prediction : Use tools like SwissADME to estimate solubility (LogP), cytochrome P450 interactions, and bioavailability .
Q. What derivatization strategies enhance the compound’s selectivity for target proteins?
- SAR-Driven Modifications :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
